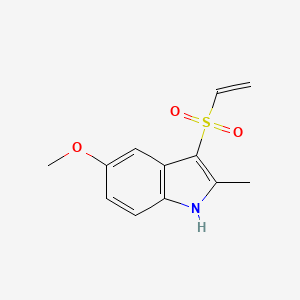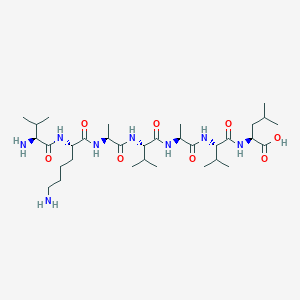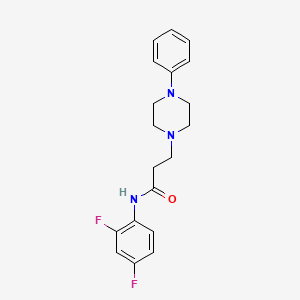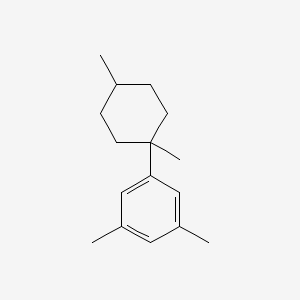
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene is an organic compound characterized by a cyclohexane ring substituted with two methyl groups at positions 1 and 4, and a benzene ring substituted with two methyl groups at positions 3 and 5
Méthodes De Préparation
The synthesis of 1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene typically involves the following steps:
Cyclohexane Derivative Preparation: The cyclohexane ring is first prepared with methyl groups at positions 1 and 4. This can be achieved through catalytic hydrogenation of the corresponding diene or through Grignard reactions involving cyclohexanone derivatives.
Benzene Derivative Preparation: The benzene ring with methyl groups at positions 3 and 5 can be synthesized through Friedel-Crafts alkylation of benzene using methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reaction: The final step involves coupling the cyclohexane and benzene derivatives. This can be done through a variety of methods, including cross-coupling reactions using palladium catalysts.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene has several scientific research applications:
Chemistry: It is used as a model compound in studies of steric effects and conformational analysis of disubstituted cyclohexanes.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as a precursor or intermediate in the development of pharmaceuticals.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals, including fragrances and polymers.
Mécanisme D'action
The mechanism by which 1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential for understanding its full range of effects.
Comparaison Avec Des Composés Similaires
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene can be compared with other disubstituted cyclohexanes and benzene derivatives:
1,2-Dimethylcyclohexane: Similar in structure but with methyl groups at positions 1 and 2, leading to different steric interactions and conformational preferences.
1,3-Dimethylcyclohexane: Methyl groups at positions 1 and 3 result in different chemical reactivity and stability.
1,4-Dimethylbenzene (p-Xylene): Lacks the cyclohexane ring, making it more planar and affecting its chemical properties and applications.
The uniqueness of this compound lies in its combined cyclohexane and benzene structure, offering a distinct set of chemical and physical properties.
Propriétés
Numéro CAS |
922512-04-7 |
|---|---|
Formule moléculaire |
C16H24 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
1-(1,4-dimethylcyclohexyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H24/c1-12-5-7-16(4,8-6-12)15-10-13(2)9-14(3)11-15/h9-12H,5-8H2,1-4H3 |
Clé InChI |
TYRJKGNJZBJNFR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)(C)C2=CC(=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


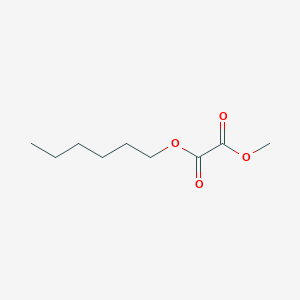
![1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B14184505.png)
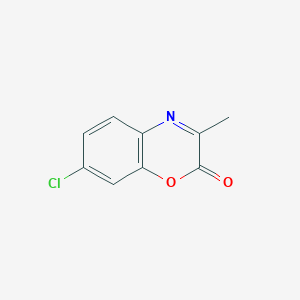
![2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14184527.png)

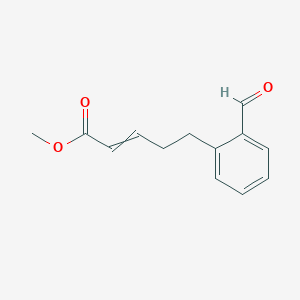
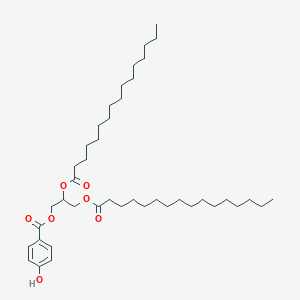
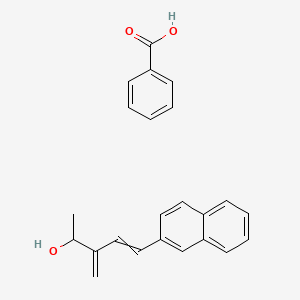
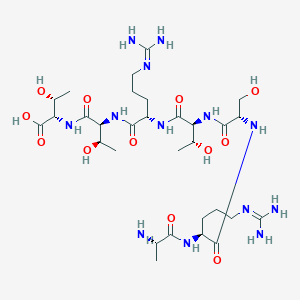
![N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine](/img/structure/B14184549.png)
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)
